![molecular formula C9H13N3O2 B14781840 5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione](/img/structure/B14781840.png)
5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione is a complex organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol This compound is characterized by its unique triazadispiro structure, which includes two spiro-linked rings and three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spiro-linked rings and the introduction of the triazole moiety. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired structure. The reaction conditions often involve controlled temperatures and pressures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve inert atmospheres and low temperatures.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophiles or electrophiles used .
科学研究应用
5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 5,7,11-Triazadispiro[2.0.4.4(3)]dodecane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors
属性
分子式 |
C9H13N3O2 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
5,7,11-triazadispiro[2.0.44.43]dodecane-6,8-dione |
InChI |
InChI=1S/C9H13N3O2/c13-6-9(12-7(14)11-6)3-4-10-5-8(9)1-2-8/h10H,1-5H2,(H2,11,12,13,14) |
InChI 键 |
DXQXWDDSJAEOJJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC12CNCCC23C(=O)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


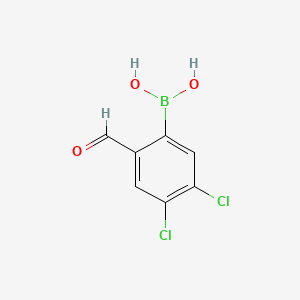
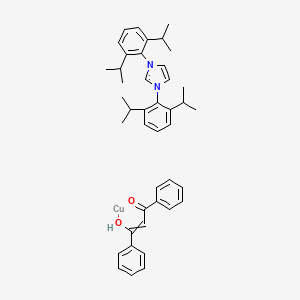
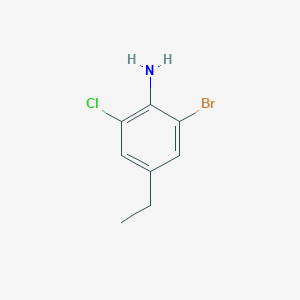
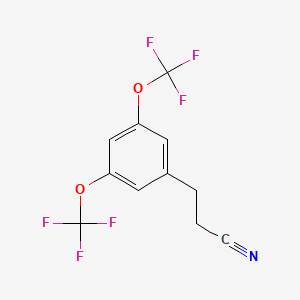
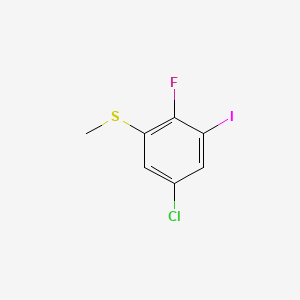
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14781802.png)
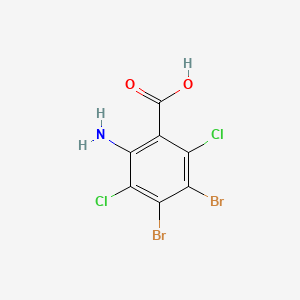
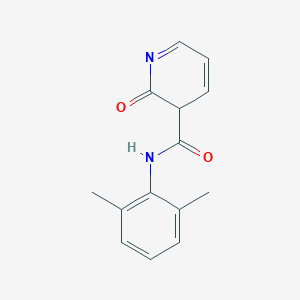

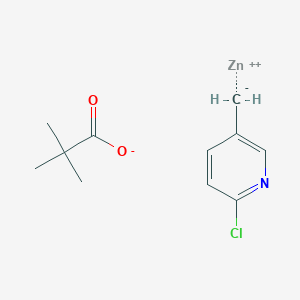
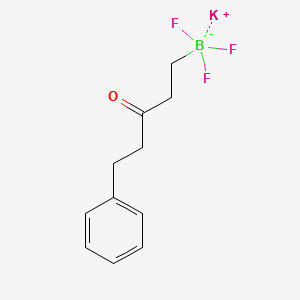
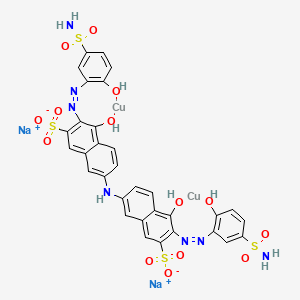
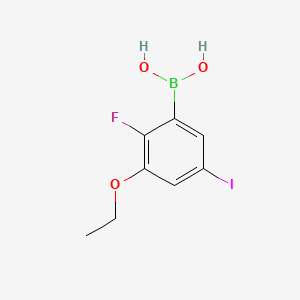
![N-(3-morpholin-4-ylpropyl)-5-oxo-1,2,3,4,4a,6,6a,11,11a,11b-decahydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B14781854.png)
